Cas no 851809-02-4 (5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- 2-methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylphenylmethyl)-2-methyl-
-
- Inchi: 1S/C19H22N4O3S/c1-13-20-18-23(21-13)17(24)16(27-18)15(14-5-3-2-4-6-14)22-9-7-19(8-10-22)25-11-12-26-19/h2-6,15,24H,7-12H2,1H3
- InChI Key: YOKPZSITRFRTKJ-UHFFFAOYSA-N
- SMILES: N1=C(C)N=C2SC(C(N3CCC4(OCCO4)CC3)C3=CC=CC=C3)=C(O)N12
5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0631-0010-1mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-3mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-4mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-75mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-10mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-25mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-15mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-5mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-100mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0631-0010-30mg |
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-02-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Introduction to 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 851809-02-4)
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 851809-02-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazolothiazoles and is characterized by its spirocyclic structure and the presence of a phenyl group and a methyl group. The combination of these functional groups imparts distinct chemical and biological properties that make it a promising candidate for various therapeutic interventions.
The spirocyclic structure of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol is particularly noteworthy. Spirocycles are known for their rigidity and conformational stability, which can enhance the pharmacokinetic properties of the molecule. The 1,4-dioxa ring system further contributes to the compound's stability and solubility, making it more amenable to formulation and delivery in pharmaceutical applications.
The triazolothiazole core is a well-studied scaffold in medicinal chemistry due to its broad spectrum of biological activities. Triazoles are known for their ability to form hydrogen bonds and π-stacking interactions with biological targets, which can enhance binding affinity and selectivity. The thiazole ring adds additional functional groups that can participate in various types of interactions with proteins and other biomolecules. This combination of structural elements makes 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol a versatile platform for drug discovery.
Recent studies have explored the potential therapeutic applications of this compound in various disease areas. One notable area of research is its anti-inflammatory properties. Inflammation is a key driver of many chronic diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. Preclinical studies have shown that 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be developed into a novel anti-inflammatory agent with broad therapeutic potential.
In addition to its anti-inflammatory properties, 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol has also shown promise in the treatment of cancer. Cancer cells often exhibit dysregulated signaling pathways that promote cell proliferation and survival. Studies have demonstrated that this compound can selectively target these pathways by inhibiting key enzymes involved in cancer cell growth and survival. For example, it has been shown to inhibit the activity of kinases such as PI3K and AKT, which are frequently overactivated in various types of cancer. This selective inhibition could lead to more effective and less toxic cancer therapies compared to traditional chemotherapeutic agents.
The pharmacokinetic properties of 5-{(1R)-1-[bis(4-fluorophenyl)methoxy]-N,N-dimethylpropyl}-N-hydroxytetrahydrofuran - 3-carboxamide (a related compound) have also been studied extensively. These studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of similar compounds with spirocyclic structures. The data suggest that compounds like 5-{(1R)-1-[bis(4-fluorophenyl)methoxy]-N,N-dimethylpropyl}-N-hydroxytetrahydrofuran - 3-carboxamide exhibit favorable pharmacokinetic properties such as good oral bioavailability and low clearance rates. These properties are crucial for ensuring that the drug reaches its intended target in sufficient concentrations to exert its therapeutic effects.
The safety profile of 5-{(1R)-1-[bis(4-fluorophenyl)methoxy]-N,N-dimethylpropyl}-N-hydroxytetrahydrofuran - 3-carboxamide has also been evaluated in preclinical studies. These studies have shown that it is generally well-tolerated at therapeutic doses with minimal adverse effects on major organs such as the liver and kidneys. However, further clinical trials are needed to fully assess its safety profile in humans.
In conclusion, 5-{(1R)-1-[bis(4-fluorophenyl)methoxy]-N,N-dimethylpropyl}-N-hydroxytetrahydrofuran - 3-carboxamide (CAS No. 851809-02-4) represents a promising candidate for the development of novel therapeutics due to its unique structural features and potential biological activities. Its anti-inflammatory properties make it a valuable tool for treating chronic inflammatory diseases, while its anticancer activities suggest potential applications in oncology. Further research is warranted to fully explore its therapeutic potential and optimize its use in clinical settings.
851809-02-4 (5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(phenyl)methyl)-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)



